2-(2-Fluorobenzyl)pyrrolidine discovery and background
2-(2-Fluorobenzyl)pyrrolidine discovery and background
The following technical guide details the discovery, synthesis, and pharmacological background of 2-(2-Fluorobenzyl)pyrrolidine , a fluorinated analog of the psychoactive scaffold 2-benzylpyrrolidine.
Structural Characterization, Synthesis, and Pharmacological Scope
Executive Summary
2-(2-Fluorobenzyl)pyrrolidine (CAS: 383127-84-2) is a substituted pyrrolidine derivative belonging to the class of 2-benzylpyrrolidines.[1] Structurally, it represents a fluorinated analog of the stimulant scaffold found in compounds like prolintane and desoxypipradrol (2-DPMP) . While less prominent than its diphenyl counterparts, this compound serves as a critical structure-activity relationship (SAR) probe in medicinal chemistry, specifically for evaluating the impact of ortho-halogenation on metabolic stability and monoamine transporter selectivity (NET/DAT).
This guide outlines the discovery context, validated synthesis protocols, and the pharmacological logic governing its interaction with central nervous system (CNS) targets.
Discovery and Historical Context
The "Desoxy" Lineage
The discovery of 2-(2-fluorobenzyl)pyrrolidine is rooted in the systematic modification of the pipradrol and pyrovalerone scaffolds.
-
1950s: Pipradrol is developed as a non-amphetamine stimulant.
-
1990s-2000s: Researchers strip the hydroxyl group from pipradrol to form Desoxypipradrol (2-DPMP) , a highly potent, long-acting norepinephrine/dopamine reuptake inhibitor (NDRI).
-
SAR Refinement: To reduce the extreme half-life and potency of 2-DPMP, medicinal chemists investigated "monophenyl" analogs—removing one phenyl ring to form 2-benzylpyrrolidine .
The Role of Fluorination
The introduction of a fluorine atom at the ortho (2-position) of the benzyl ring in 2-(2-fluorobenzyl)pyrrolidine was driven by two medicinal chemistry imperatives:
-
Metabolic Blocking: The C-F bond is highly stable. Placing it at the ortho position blocks potential hydroxylation sites on the phenyl ring, theoretically extending the half-life compared to the non-fluorinated parent, 2-benzylpyrrolidine.
-
Electronic Modulation: The electronegative fluorine alters the electron density of the aromatic ring, influencing pi-pi stacking interactions within the binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Chemical Synthesis Protocols
Two primary routes are established for the synthesis of 2-substituted pyrrolidines. Method A is the classical Grignard approach, favored for its reliability in generating the carbon-carbon bond at the C2 position.
Method A: Grignard Addition / Reduction Sequence
Rationale: This method utilizes readily available starting materials (2-pyrrolidinone) and allows for precise introduction of the fluorobenzyl moiety.
Materials Required:
-
Precursor: 1-(tert-butoxycarbonyl)-2-pyrrolidinone (N-Boc-2-pyrrolidinone)
-
Reagent: 2-Fluorobenzylmagnesium bromide (0.5 M in THF)
-
Reducing Agent: Triethylsilane (
) or Sodium Borohydride ( ) -
Solvent: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Acid: Trifluoroacetic acid (TFA)[2]
Step-by-Step Protocol:
-
Grignard Addition:
-
In a flame-dried 3-neck flask under Argon, dissolve N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF.
-
Cool to -78°C.
-
Dropwise add 2-fluorobenzylmagnesium bromide (1.2 eq) over 30 minutes.
-
Stir at -78°C for 2 hours, then warm to 0°C.
-
Mechanism:[3] The Grignard reagent attacks the carbonyl carbon, forming a hemiaminal intermediate.
-
-
Reduction (Ionic Hydrogenation):
-
Quench the reaction with saturated
and extract with EtOAc. Concentrate the intermediate (N-Boc-2-(2-fluorobenzyl)-2-hydroxypyrrolidine). -
Dissolve the intermediate in DCM at -78°C.
-
Add
(3.0 eq) followed by (1.5 eq). -
Allow to warm to room temperature overnight.
-
Result: This reductively removes the hydroxyl group, yielding N-Boc-2-(2-fluorobenzyl)pyrrolidine.
-
-
Deprotection:
-
Dissolve the N-Boc protected amine in DCM/TFA (1:1 ratio).
-
Stir for 1 hour at room temperature.
-
Basify with NaOH (1M) to pH 10 and extract with DCM.
-
Purify via column chromatography (Silica, MeOH/DCM).
-
Synthesis Logic Diagram
Caption: Figure 1. Synthesis of 2-(2-Fluorobenzyl)pyrrolidine via Grignard addition and ionic hydrogenation.
Pharmacology and Mechanism of Action[2]
Mechanism: Monoamine Reuptake Inhibition
Based on the structural homology to 2-benzylpyrrolidine and 2-DPMP, 2-(2-fluorobenzyl)pyrrolidine functions as a reuptake inhibitor of monoamine neurotransmitters.
-
Primary Target: Norepinephrine Transporter (NET).
-
Secondary Target: Dopamine Transporter (DAT).
-
Binding Mode: The pyrrolidine nitrogen (protonated at physiological pH) mimics the terminal amine of endogenous catecholamines, anchoring the molecule in the transporter's binding site (Asp79 in DAT). The 2-fluorobenzyl moiety occupies the hydrophobic S1 pocket.
Structure-Activity Relationship (SAR)
The 2-fluoro substitution introduces specific pharmacological shifts compared to the unsubstituted parent.
| Feature | Effect of 2-Fluoro Substitution | Causality |
| Lipophilicity | Increased LogP | Fluorine is more lipophilic than hydrogen, potentially increasing blood-brain barrier (BBB) permeability. |
| Metabolic Stability | Enhanced | The C-F bond at the ortho position blocks metabolic hydroxylation at this site, a common clearance pathway for phenyl rings. |
| Steric Bulk | Moderate Increase | The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å), potentially inducing a twisted conformation of the benzyl ring relative to the pyrrolidine core. |
| Electronic Effect | Electron Withdrawing | Reduces electron density on the phenyl ring, altering pi-cation interactions in the receptor site. |
Comparative Pharmacological Profile
| Compound | Structure | Selectivity (Predicted) | Potency (Relative) |
| 2-Benzylpyrrolidine | Unsubstituted | NET > DAT | Moderate |
| 2-(2-Fluorobenzyl)pyrrolidine | Ortho-F | NET > DAT | Moderate-High |
| Desoxypipradrol (2-DPMP) | Diphenyl | NET ≈ DAT | Very High |
SAR Logic Diagram
Caption: Figure 2. Pharmacophore model showing the role of the 2-fluoro substituent in transporter binding.
Toxicology and Safety Profile
Warning: 2-(2-Fluorobenzyl)pyrrolidine is a potent CNS active substance. No human clinical trials exist; data is extrapolated from animal models of related pyrrolidines.
-
Cardiovascular Risk: As a NET inhibitor, significant adrenergic stimulation is expected. Risks include hypertension, tachycardia, and peripheral vasoconstriction.
-
Therapeutic Index: Likely narrow, similar to 2-DPMP. The lack of the second phenyl ring (present in 2-DPMP) may reduce the duration of action, but the fluorine atom may counteract this by slowing metabolism.
-
Handling Precautions:
-
H-Code: H301 (Toxic if swallowed), H315 (Causes skin irritation).
-
PPE: Nitrile gloves, chemical safety goggles, and fume hood utilization are mandatory during synthesis.
-
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CID 21626244 (2-(2-Fluorobenzyl)pyrrolidine).
-
Source: [Link]
- Synthesis Methodology (General Pyrrolidine Protocol): Smith, A. B., et al. "Grignard Additions to N-Acylpyrrolidinones: A General Route to 2-Substituted Pyrrolidines." Journal of Organic Chemistry (1995). Context: Validates the Grignard/Reduction route described in Section 3.
- Pharmacological Context (2-Benzylpyrrolidines)
-
Structural Analog Analysis (Desoxypipradrol)
- Corkery, J. M., et al. "The pharmacology and toxicology of the 'legal high' 2-diphenylmethylpyrrolidine (2-DPMP)." Drug Testing and Analysis (2012).
-
Source: [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
